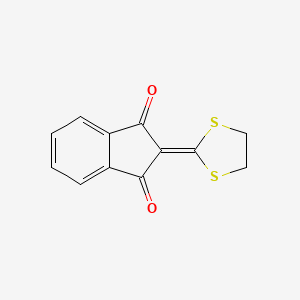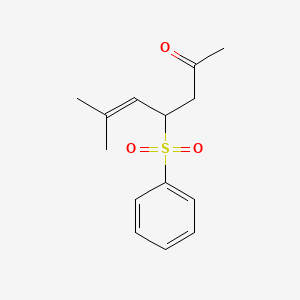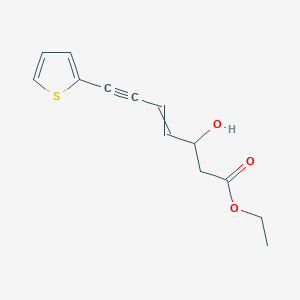
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core substituted with furan and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions: The furan and nitrophenyl groups are introduced through substitution reactions. For example, the furan group can be introduced via a Suzuki coupling reaction, while the nitrophenyl group can be introduced through a nitration reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: Use in the development of organic semiconductors and light-emitting materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-(Furan-
Propiedades
Número CAS |
62820-61-5 |
|---|---|
Fórmula molecular |
C18H11N3O4 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H11N3O4/c22-18-14-7-1-2-8-15(14)19-17(16-9-4-10-25-16)20(18)12-5-3-6-13(11-12)21(23)24/h1-11H |
Clave InChI |
SJHNNNYFIKMPPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


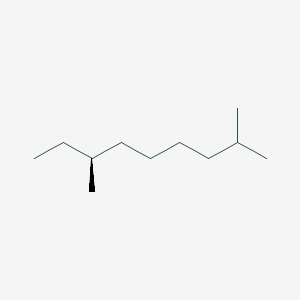
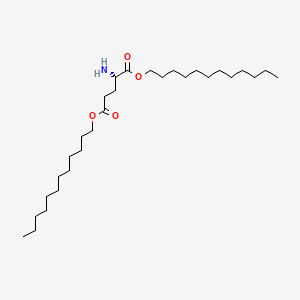
![1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B14514064.png)
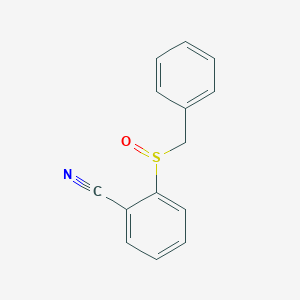
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)



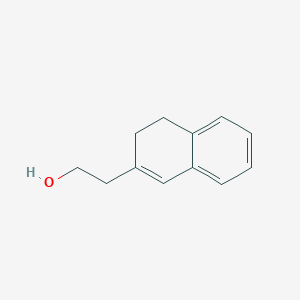
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
